An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure
An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical reagent in peptide synthesis and other areas of chemical research.
Core Chemical and Physical Properties
Boc-L-Ile-OH is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] The compound typically appears as a white to off-white crystalline powder.[2] It is stable under normal storage conditions.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-L-Ile-OH.
| Property | Value | References |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | |
| CAS Number | 13139-16-7 | [4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [4] |
| Melting Point | 66-69 °C | [5] |
| Boiling Point | 373.37°C (rough estimate) | [2] |
| pKa | 4.03 ± 0.22 (Predicted) | [2] |
| Optical Rotation | [α]20/D +2.7° (c = 2 in acetic acid) | [5] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [2] |
Structural Identifiers
| Identifier | Value | References |
| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C | [5] |
| InChI | 1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of Boc-L-Ile-OH.
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.02 (d, J = 8.9 Hz, 1H, NH), 4.30 (dd, J = 8.9, 4.6 Hz, 1H, H-2), 1.83-1.99 (m, 1H, H-3), 1.46-1.54 (m, partially overlapped, 1H, H-5b), 1.46 (s, 9H, H-9/10/11), 1.15-1.29 (m, 1H, H-5a), 0.98 (d, J = 7 Hz, 3H, H-4), 0.94 (t, J = 7.3 Hz, 3H, H-6).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2 (C-1), 155.9 (C-7), 80.2 (C-8), 58.0 (C-2), 37.9 (C-3), 28.5 (C-9/10/11), 25.0 (C-5), 15.7 (C-4), 11.8 (C-6).[4]
-
Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₁H₂₀NO₄ [M-H]⁻: 230.13868, found: 230.13926.[4]
Experimental Protocols
Synthesis of Boc-L-Ile-OH
A common method for the synthesis of Boc-L-Ile-OH involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]
-
Stir the reaction mixture at ambient temperature for 24 hours.[4]
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]
-
Acidify the aqueous phase to a pH of 2 with 1 M HCl.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic phases and wash with saturated brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to yield Boc-L-Ile-OH.[4]
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Ile-OH is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized protocol for a single coupling cycle.
1. Deprotection of the N-terminal Boc group:
-
The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.
2. Neutralization:
-
The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like DMF to prepare the free amine for the subsequent coupling reaction.
3. Activation and Coupling of Boc-L-Ile-OH:
-
Boc-L-Ile-OH is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like DMF.
-
The activated Boc-L-Ile-OH solution is then added to the neutralized peptide-resin, and the mixture is agitated to facilitate the formation of the peptide bond.
4. Washing:
-
The resin is thoroughly washed with solvents such as DMF and DCM to remove excess reagents and byproducts.
Mandatory Visualizations
Boc-L-Ile-OH Synthesis Workflow
Caption: A simplified workflow for the synthesis of Boc-L-Ile-OH.
Boc Deprotection Signaling Pathway
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
SPPS Cycle using Boc-L-Ile-OH
Caption: A logical workflow of a single cycle in Boc-SPPS.
Stability and Storage
Boc-L-Ile-OH is a stable compound under normal storage conditions.[3] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration at 0-8°C is advised.[6]
Conclusion
Boc-L-Ile-OH is an indispensable tool in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable building block for the construction of complex peptides for research, therapeutic, and diagnostic purposes. This guide provides the essential technical information for its effective use in a laboratory setting.
References
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 5. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
